molecular formula C13H13ClN2O3 B7740381 3-Chloro-4-(2-hydroxyethylamino)-1-(4-methylphenyl)pyrrole-2,5-dione

3-Chloro-4-(2-hydroxyethylamino)-1-(4-methylphenyl)pyrrole-2,5-dione

Cat. No.: B7740381
M. Wt: 280.70 g/mol
InChI Key: FBIQYGOSAZVTAP-UHFFFAOYSA-N
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Description

3-Chloro-4-(2-hydroxyethylamino)-1-(4-methylphenyl)pyrrole-2,5-dione is a synthetic organic compound that belongs to the class of pyrrole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(2-hydroxyethylamino)-1-(4-methylphenyl)pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Hydroxyethylamino Group: This step involves the reaction of the pyrrole derivative with 2-aminoethanol under basic conditions.

    Addition of the Methylphenyl Group: The methylphenyl group can be introduced through a Friedel-Crafts alkylation reaction using methylbenzene and a suitable catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(2-hydroxyethylamino)-1-(4-methylphenyl)pyrrole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyethylamino group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dechlorinated derivatives.

    Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(2-hydroxyethylamino)-1-(4-methylphenyl)pyrrole-2,5-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the hydroxyethylamino group allows for hydrogen bonding interactions, while the chloro and methylphenyl groups contribute to hydrophobic interactions and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-(2-aminoethylamino)-1-(4-methylphenyl)pyrrole-2,5-dione
  • 3-Chloro-4-(2-hydroxyethylamino)-1-phenylpyrrole-2,5-dione
  • 3-Bromo-4-(2-hydroxyethylamino)-1-(4-methylphenyl)pyrrole-2,5-dione

Uniqueness

3-Chloro-4-(2-hydroxyethylamino)-1-(4-methylphenyl)pyrrole-2,5-dione is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The chloro group enhances its reactivity, while the hydroxyethylamino group provides potential for hydrogen bonding and increased solubility. The methylphenyl group contributes to its hydrophobic character and potential interactions with biological targets.

Properties

IUPAC Name

3-chloro-4-(2-hydroxyethylamino)-1-(4-methylphenyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3/c1-8-2-4-9(5-3-8)16-12(18)10(14)11(13(16)19)15-6-7-17/h2-5,15,17H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBIQYGOSAZVTAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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